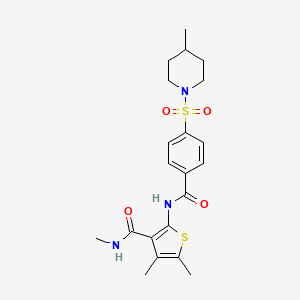

N,4,5-trimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide

Beschreibung

N,4,5-Trimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide is a synthetic small molecule featuring a thiophene-3-carboxamide core substituted with methyl groups at the 4- and 5-positions, a benzamido linker modified with a 4-methylpiperidin-1-ylsulfonyl group, and an additional methyl group on the thiophene nitrogen. Its molecular formula is C₂₃H₂₈N₄O₄S₂, with a molecular weight of 500.61 g/mol. The compound is hypothesized to exhibit pharmacological activity due to its structural similarity to kinase inhibitors and sulfonamide-based therapeutics.

Eigenschaften

IUPAC Name |

N,4,5-trimethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S2/c1-13-9-11-24(12-10-13)30(27,28)17-7-5-16(6-8-17)19(25)23-21-18(20(26)22-4)14(2)15(3)29-21/h5-8,13H,9-12H2,1-4H3,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCDJWFSLDBPQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares N,4,5-trimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide with the structurally related compound 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS: 313662-67-8) :

| Property | N,4,5-Trimethyl-...thiophene-3-carboxamide | 2-(4-(Piperidin-1-ylsulfonyl)...tetrahydrobenzo[b]thiophene-3-carboxamide |

|---|---|---|

| Core Structure | Methyl-substituted thiophene | Tetrahydrobenzo[b]thiophene (saturated bicyclic system) |

| Substituents | - 4-Methylpiperidin-1-ylsulfonyl benzamido - N,4,5-trimethyl groups |

- Piperidin-1-ylsulfonyl benzamido - No methyl groups on thiophene |

| Molecular Formula | C₂₃H₂₈N₄O₄S₂ | C₂₁H₂₅N₃O₄S₂ |

| Molecular Weight | 500.61 g/mol | 447.57 g/mol |

| Predicted Density | Not reported | 1.404 ± 0.06 g/cm³ |

| Predicted pKa | Not reported | 12.02 ± 0.20 |

Key Structural and Functional Differences:

The N,4,5-trimethyl groups on the thiophene in the target molecule may increase steric hindrance, affecting binding to enzymatic pockets.

Sulfonamide Modifications :

- The 4-methylpiperidin-1-ylsulfonyl group in the target compound introduces a branched alkyl substituent, which could enhance lipophilicity and influence blood-brain barrier penetration compared to the unsubstituted piperidine in the comparator .

Physicochemical Properties :

- The higher molecular weight (500.61 vs. 447.57 g/mol) of the target compound suggests reduced solubility in aqueous media, a critical factor for oral bioavailability.

- The comparator’s predicted pKa of 12.02 indicates a highly basic nitrogen, likely from the piperidine moiety, which may limit ionization at physiological pH and alter tissue distribution .

Research Findings and Implications

While direct pharmacological data for N,4,5-trimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide is scarce, insights can be extrapolated from its structural analogs:

- Sulfonamide-Benzamido Motif : This moiety is common in kinase inhibitors (e.g., VEGFR-2 inhibitors), where the sulfonamide group interacts with ATP-binding pockets via hydrogen bonding . The 4-methylpiperidine substitution may fine-tune selectivity for specific kinase isoforms.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.